molecular formula C11H10OS B1336765 (3-Thien-3-ylphenyl)methanol CAS No. 89929-82-8

(3-Thien-3-ylphenyl)methanol

Cat. No. B1336765
CAS RN: 89929-82-8
M. Wt: 190.26 g/mol
InChI Key: VSWBZMMHNMDWJL-UHFFFAOYSA-N
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Description

“(3-Thien-3-ylphenyl)methanol” is a chemical compound with the molecular formula C11H10OS . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of “(3-Thien-3-ylphenyl)methanol” consists of 11 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The average mass of the molecule is 190.262 Da .


Physical And Chemical Properties Analysis

“(3-Thien-3-ylphenyl)methanol” is a laboratory chemical with a molecular weight of 190.26 g/mol. More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Chemical Reactions and Polymer Synthesis:

    • A study by Aitken and Garnett (2000) explored the condensation reactions of electron-rich thiophenemethanols, including variants similar to (3-Thien-3-ylphenyl)methanol, under acidic conditions, leading to complex organic compounds like bis(thienyl)methanes (Aitken & Garnett, 2000).
    • Hoffmann et al. (2000) synthesized and oxidatively polymerized di(thien-2-yl) methanol, yielding quinoidal poly(di(thien-2-yl) methane). This study highlights the potential of such compounds in polymer synthesis (Hoffmann et al., 2000).
  • Catalysis and Reaction Mechanisms:

    • Moran et al. (2011) discussed the use of methanol, a related compound, in iridium-catalyzed C–C coupling reactions. This study underscores the role of similar alcohols in catalytic processes (Moran et al., 2011).
  • Material Science and Solar Cell Applications:

    • Zhou et al. (2013) demonstrated the significant efficiency enhancement in polymer solar cells through methanol treatment. This implies the potential use of similar alcohols in improving solar cell performance (Zhou et al., 2013).
  • Organic Synthesis and Structural Studies:

    • The work by Brzezinski and Reynolds (2002) on the synthesis of 4H-Cyclopenta[2,1-b:3,4-b']dithiophen-4-one, through a series of steps including the use of bis(2-iodo-3-thienyl)methanol, highlights the role of such compounds in complex organic syntheses (Brzezinski & Reynolds, 2002).
  • Luminescence and Electrochemical Studies:

    • Veith, Belot, and Huch (2012) explored the synthesis and properties of neodymium tris[diphenyl(3-thienyl)methoxide], highlighting the electrochemical and luminescence properties of such compounds (Veith, Belot, & Huch, 2012).

Safety and Hazards

“(3-Thien-3-ylphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

(3-thiophen-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWBZMMHNMDWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428226
Record name (3-Thien-3-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89929-82-8
Record name (3-Thien-3-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3.3 g (0.014 mol) of 3-(3-thienyl)phenylmethyl acetate was added with stirring a solution of 1.4 g (0.021 mol) of potassium hydroxide in 100 mL of methanol. The reaction mixture was stirred at ambient temperature for 19 hours. The volume of the reaction mixture was reduced to to 30 mL by concentration under reduced pressure. The concentrate was placed in a separatory funnel, and 100 mL of a saturated aqueous solution of sodium chloride was added. The mixture was extracted with five portions of 60 mL each of methylene chloride. The extracts were combined and washed with 200 mL of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a residual oil. The oil was subjected to column chromatography on silica gel, eluting with toluene:pentane (3:2). The appropriate fractions were combined to give 2.8 g of 3-(3-thienyl)phenylmethanol.
Name
3-(3-thienyl)phenylmethyl acetate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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